2-(4-Methylphenoxy)ethanol

Description

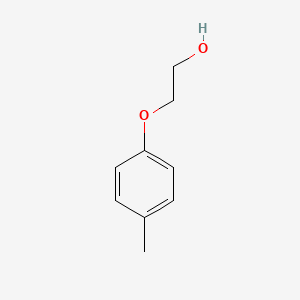

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXHQFJNOGDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31691-23-3 | |

| Record name | Polyoxyethylene 4-methylphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31691-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065861 | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15149-10-7 | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15149-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolyloxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methylphenoxy)ethanol CAS number 15149-10-7

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol CAS Number: 15149-10-7

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive and technically robust overview of this compound, also known by synonyms such as Ethylene Glycol Mono-p-tolyl Ether and p-Cresoxyethanol.[1][2][3][4] This document moves beyond a simple recitation of properties to offer a synthesized narrative grounded in established chemical principles. We will explore the compound's identity, delve into a validated synthesis protocol, detail a multi-technique analytical workflow for characterization, discuss its applications as a versatile chemical intermediate, and provide essential safety information. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic ether alcohol with the molecular formula C₉H₁₂O₂.[1][2] Its structure consists of a p-cresol (4-methylphenol) core linked via an ether bridge to an ethanol tail. This unique combination of an aromatic ring, an ether linkage, and a primary alcohol functional group dictates its physical properties and chemical reactivity, making it a valuable building block in organic synthesis.

Physicochemical Data

A summary of key quantitative data is presented below for quick reference. These properties are fundamental for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| CAS Number | 15149-10-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | ~45 °C | N/A |

| Boiling Point | ~123 °C at 8 mmHg | N/A |

| Log Kow (Octanol/Water) | 1.65 | [5] |

| Water Solubility | 9,407 mg/L at 25°C (Predicted) | [5] |

Synthesis and Purification: A Validated Laboratory Protocol

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction provides a reliable route from readily available starting materials. The protocol described below is based on established procedures for analogous ether syntheses.

Synthesis via Williamson Etherification

This process involves the deprotonation of p-cresol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-carbon electrophile.

Expertise & Experience: The choice of base and solvent is critical for reaction success. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ~10) and is safer and easier to handle than alkali metals or metal hydrides. A polar aprotic solvent is not strictly necessary here as the phenoxide has sufficient nucleophilicity, but its use could accelerate the reaction. The described method provides high crude yields of 88-92%.[3]

Caption: A logical workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology: [3]

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (1.0 eq, e.g., 10.8 g, 0.1 mol) and finely powdered potassium carbonate (2.5 eq, e.g., 34.5 g, 0.25 mol).

-

Solvent Addition: Add a suitable solvent such as acetone or acetonitrile to facilitate mixing, although the reaction can be run neat.

-

Addition of Electrophile: Begin heating the mixture with vigorous stirring. Slowly add 2-chloroethanol (1.1 eq, e.g., 8.86 g, 0.11 mol) dropwise over 1-2 hours.

-

Reaction: Maintain the reaction at reflux, monitoring its progress by Thin-Layer Chromatography (TLC) until the starting p-cresol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Protocol: Flash Column Chromatography

The crude product, an oily residue, can be effectively purified to >98% purity using silica gel flash chromatography.

Trustworthiness: The self-validating nature of this protocol lies in the analysis of the collected fractions. Each fraction is analyzed by TLC to ensure that only those containing the pure desired compound are combined, preventing cross-contamination.

-

Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The product will elute after non-polar impurities and before any remaining highly polar starting material.

-

Fraction Analysis: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid or crystalline material.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a robust, self-validating characterization.

References

- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylene Glycol Mono-p-tolyl Ether | CymitQuimica [cymitquimica.com]

- 3. ETHYLENE GLYCOL MONO-P-TOLYL ETHER | 15149-10-7 [chemicalbook.com]

- 4. ETHYLENE GLYCOL MONO-P-TOLYL ETHER(15149-10-7) 13C NMR [m.chemicalbook.com]

- 5. This compound (31691-23-3) for sale [vulcanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of p-Cresoxyethanol

Introduction

p-Cresoxyethanol, systematically named 2-(4-methylphenoxy)ethanol, is an aromatic ether alcohol. It belongs to the family of glycol ethers, characterized by the presence of both an ether and an alcohol functional group. This unique structure imparts a useful combination of properties, making it a compound of interest in various chemical and pharmaceutical applications. Its structural similarity to phenoxyethanol, a widely used preservative, suggests potential applications in the pharmaceutical industry, particularly in formulation development.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of p-cresoxyethanol, its synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of p-cresoxyethanol are fundamental to understanding its behavior in various systems. These properties dictate its solubility, stability, and potential interactions with other molecules, which is critical for formulation design and drug delivery.

Structural and General Properties

-

Chemical Name: this compound[3]

-

Synonyms: p-Cresoxyethanol, Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol[3][4]

-

CAS Number: 15149-10-7[4]

-

Molecular Formula: C9H12O2[5]

-

Molecular Weight: 152.19 g/mol [5]

Tabulated Physical and Chemical Data

A summary of the key physicochemical parameters for p-cresoxyethanol is presented in the table below. These values are crucial for predicting its behavior in different environments and for developing analytical methods.

| Property | Value | Unit | Reference |

| Physical State | Solid | - | [6] |

| Melting Point | 39.43 | °C | [5] |

| Boiling Point | 261.19 | °C | [5] |

| Water Solubility | 9,407 | mg/L at 25°C | [5] |

| Vapor Pressure | 0.00117 | mm Hg at 25°C | [5] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.65 | - | [5] |

Note: Some values are predicted by EPI Suite v4.11.[5]

The moderate melting point indicates that p-cresoxyethanol is a solid at room temperature, which has implications for its handling and formulation.[5] Its relatively high boiling point suggests low volatility under standard conditions.[5] The significant water solubility is a key characteristic, facilitating its use in aqueous-based formulations.[5] The Log Kow value of 1.65 suggests a moderate lipophilicity, indicating it can partition into both aqueous and organic phases.[5]

Synthesis of p-Cresoxyethanol

The most common and direct method for synthesizing p-cresoxyethanol is the Williamson ether synthesis . This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide.[7][8]

Causality in Synthesis Route Selection

The Williamson ether synthesis is favored for this particular molecule for several key reasons:

-

High Reactivity of Phenoxide: p-Cresol is more acidic than aliphatic alcohols, allowing for easy deprotonation by a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the highly nucleophilic p-cresoxide anion.[9]

-

Primary Alkyl Halide: The use of a primary electrophile, such as 2-chloroethanol or ethylene oxide, minimizes the competing elimination (E2) reaction, leading to higher yields of the desired ether product.[8][10]

-

Versatility and Scalability: The reaction is robust, versatile, and can be readily scaled up for industrial production.[11]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of p-cresoxyethanol via the Williamson ether synthesis.

Caption: Williamson ether synthesis workflow for p-Cresoxyethanol.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve p-cresol in a suitable solvent (e.g., ethanol or DMF). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.[7] Heat the mixture to facilitate the formation of the sodium or potassium p-cresoxide salt.

-

Nucleophilic Substitution: Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture. Reflux the mixture for several hours to allow the SN2 reaction to proceed to completion.[10]

-

Workup and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine to remove any unreacted base and salts.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure p-cresoxyethanol.

Chemical Reactivity

The chemical reactivity of p-cresoxyethanol is governed by its three main structural features: the aromatic ring, the ether linkage, and the primary alcohol.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and methyl groups are ortho, para-directing activators.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.

-

Primary Alcohol: The terminal hydroxyl group can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid), esterification, and conversion to an alkyl halide.

Analytical and Characterization Methods

A suite of analytical techniques is employed to confirm the identity, purity, and structure of p-cresoxyethanol. The choice of method is dictated by the information required.

Analytical Workflow for Quality Control

A typical quality control workflow for p-cresoxyethanol would involve a series of tests to ensure it meets the required specifications.

Caption: Quality control analytical workflow for p-Cresoxyethanol.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of p-cresoxyethanol will exhibit characteristic absorption bands. A broad peak around 3400 cm⁻¹ corresponds to the O-H stretching of the alcohol. Strong C-O stretching bands for the ether and alcohol will appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed around 3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include: a singlet for the methyl (CH₃) protons around 2.3 ppm; multiplets for the two methylene (CH₂) groups of the ethoxy chain between 3.5 and 4.5 ppm; and doublets for the aromatic protons in the 6.8-7.2 ppm range, showing the characteristic para-substitution pattern. A singlet for the hydroxyl (OH) proton will also be present, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.

-

Chromatographic Methods

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a robust method for assessing the purity of p-cresoxyethanol and quantifying any volatile impurities.[12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another excellent technique for purity determination. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.[12]

Applications in Drug Development

Given its structural similarity to phenoxyethanol, a widely used pharmaceutical preservative, p-cresoxyethanol holds potential for similar applications.[1][13]

-

Preservative: Its anticipated antimicrobial properties make it a candidate for use as a preservative in topical and parenteral formulations to prevent microbial growth.[1][2] The methyl group may modulate its antimicrobial spectrum and efficacy compared to phenoxyethanol.

-

Solvent/Co-solvent: Its ability to dissolve a range of compounds due to its ether and alcohol functionalities could make it a useful solvent or co-solvent in liquid formulations.

-

Synthetic Intermediate: The reactive hydroxyl group allows p-cresoxyethanol to be used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Safety and Toxicology

While specific toxicological data for p-cresoxyethanol is limited, information can be inferred from related compounds like cresols and phenoxyethanol. p-Cresol is known to be toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14][15] Phenoxyethanol is generally considered safe for use in cosmetics at concentrations up to 1%.[2][13] Any application of p-cresoxyethanol in drug development would require a thorough toxicological evaluation.[16]

Conclusion

p-Cresoxyethanol is a compound with a valuable combination of physical and chemical properties derived from its aromatic ether alcohol structure. Its straightforward synthesis via the Williamson ether reaction and its potential applications as a preservative or synthetic intermediate make it a molecule of significant interest to the pharmaceutical industry. The analytical methods detailed in this guide provide a framework for its quality control and characterization, which are essential for its potential development and use in regulated applications. Further research into its efficacy and toxicological profile is warranted to fully explore its utility in drug development.

References

- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. boerlind.com [boerlind.com]

- 3. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. This compound (31691-23-3) for sale [vulcanchem.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p-Cresol - Wikipedia [en.wikipedia.org]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Methylphenoxy)ethanol molecular structure and weight

An In-depth Technical Guide to 2-(4-Methylphenoxy)ethanol: Molecular Structure, Characterization, and Analysis

Introduction

This compound, a member of the glycol ether family, is a compound of interest in various scientific and industrial domains, notably as a fragrance ingredient.[1] Its molecular architecture, characterized by a substituted aromatic ring linked to an ethanol moiety via an ether bond, imparts a unique combination of moderate polarity, hydrophilicity, and lipophilicity.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization and quantification of this compound. The subsequent sections will delve into its structural elucidation, physicochemical properties, and detailed experimental protocols for its analysis, underscoring the principles of scientific integrity and validation.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its molecular structure. This compound possesses a well-defined arrangement of atoms, which dictates its chemical behavior and physical properties.

Nomenclature and Structural Formula

The systematic IUPAC name for this compound is this compound.[1][2] It is also known by several synonyms, including Ethylene glycol mono-p-tolyl ether and 2-(p-tolyloxy)ethanol.[1][3] The molecular formula is C₉H₁₂O₂.[2][3]

The structure is comprised of a para-cresol (4-methylphenol) unit linked to an ethanol molecule through an ether linkage. The structural formula can be represented by the SMILES string CC1=CC=C(C=C1)OCCO and the InChI string InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3.[2]

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Molecular Weight and Physicochemical Data

The molecular weight of this compound is a critical parameter for quantitative analysis and stoichiometric calculations. The calculated molecular weight is 152.19 g/mol .[1][2][3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | PubChem[2], NIST[3] |

| Molecular Weight | 152.19 g/mol | PubChem[2], Cheméo[4] |

| CAS Number | 15149-10-7 | PubChem[2], NIST[3] |

| Melting Point | 39.43 °C (predicted) | Vulcanchem[1] |

| Boiling Point | 261.19 °C (predicted) | Vulcanchem[1] |

| Water Solubility | 9,407 mg/L at 25°C | Vulcanchem[1] |

| log Kow | 1.65 | Vulcanchem[1] |

Structural Elucidation and Analytical Characterization

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information, ensuring a high degree of confidence in the compound's identity and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

A singlet for the methyl protons (-CH₃).

-

Doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

-

Triplets for the methylene protons of the ethoxy group (-O-CH₂-CH₂-OH), showing coupling to each other.

-

A singlet or triplet for the hydroxyl proton (-OH), which may exchange with solvent.

-

-

¹³C NMR Spectroscopy: Carbon NMR reveals the number of chemically distinct carbon environments. The spectrum of this compound would display signals corresponding to the methyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the two carbons of the ethanol moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

-

A strong C-O stretching band for the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then ionized and detected by MS. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely involve cleavage of the ether bond, leading to characteristic fragment ions.[1]

Analytical Workflow for Structural Characterization

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Experimental Protocols

The following are generalized protocols for the analysis of this compound, based on standard methodologies for similar compounds. These should be optimized and validated for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Objective: To confirm the identity and assess the purity of a sample of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Compare the retention time of the major peak with that of a known standard.

-

Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST).[5]

-

Assess purity by integrating the peak areas of any impurities relative to the main compound.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To accurately quantify the concentration of this compound in a sample.

Instrumentation:

-

High-performance liquid chromatograph with a UV detector.

-

Reversed-phase C18 column.

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 270 nm.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and analytical methodologies for this compound. A thorough understanding of its physicochemical properties and the application of robust analytical techniques such as NMR, IR, MS, and chromatography are essential for its accurate identification, characterization, and quantification. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in work involving this compound, ensuring a foundation of scientific rigor and technical proficiency.

References

A Comprehensive Technical Guide to the Solubility of Ethylene Glycol Mono-p-tolyl Ether in Organic Solvents

Introduction: The Versatile Solvent Carrier in Focus

Ethylene glycol mono-p-tolyl ether, also known as 2-(4-methylphenoxy)ethanol, is a high-boiling point, colorless solid with a faint aromatic odor. Its unique molecular structure, possessing both a hydrophilic hydroxyl group and a lipophilic tolyl ether group, imparts amphipathic properties, making it a subject of interest in various industrial and research applications. From its role as a solvent and coalescing agent in paints and coatings to its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, understanding its solubility characteristics is paramount for formulation development, reaction engineering, and purification processes.

This in-depth technical guide provides a comprehensive overview of the solubility of ethylene glycol mono-p-tolyl ether in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present a representative solubility profile, and provide a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Physicochemical Properties of Ethylene Glycol Mono-p-tolyl Ether

A thorough understanding of the physicochemical properties of a solute is fundamental to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | Ethylene glycol mono-p-tolyl ether, 4-(2-Hydroxyethoxy)toluene | |

| CAS Number | 15149-10-7 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Physical State | White to almost white crystalline powder | |

| Melting Point | 45-47 °C | |

| Boiling Point | 123 °C at 8 mmHg |

Theoretical Framework: Understanding the "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility theory and is particularly relevant to understanding the behavior of ethylene glycol mono-p-tolyl ether. This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The key intermolecular forces at play in the dissolution of ethylene glycol mono-p-tolyl ether are:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group of the molecule can act as both a hydrogen bond donor and acceptor. This is a strong, directional interaction that is most effective with polar protic solvents (e.g., alcohols).

-

Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules (polar aprotic solvents like acetone or ethyl acetate).

-

London Dispersion Forces: These are weak, transient forces that exist in all molecules and are the primary mode of interaction for nonpolar solvents (e.g., hexane, toluene). The aromatic tolyl group and the ethylene chain contribute to the molecule's ability to engage in these interactions.

The solubility of ethylene glycol mono-p-tolyl ether in a given solvent is therefore a balance between its hydrophilic (hydroxyl group) and lipophilic (tolyl ether) characteristics.

Representative Solubility Profile

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | > 50 |

| Acetone | Polar Aprotic | > 40 |

| Ethyl Acetate | Polar Aprotic | ~ 30 |

| Dichloromethane | Polar Aprotic | > 40 |

| Diethyl Ether | Slightly Polar | ~ 20 |

| Toluene | Nonpolar | ~ 15 |

| Hexane | Nonpolar | < 1 |

Discussion of the Representative Data:

-

High Solubility in Polar Protic Solvents: The high solubility in methanol and ethanol is attributed to the strong hydrogen bonding interactions between the hydroxyl group of ethylene glycol mono-p-tolyl ether and the hydroxyl groups of the alcohols.

-

Good Solubility in Polar Aprotic Solvents: Acetone, ethyl acetate, and dichloromethane are effective at dissolving the compound due to favorable dipole-dipole interactions.

-

Moderate to Low Solubility in Nonpolar Solvents: The solubility decreases in less polar solvents like diethyl ether and toluene, where London dispersion forces are the predominant interactions with the tolyl and ethylene parts of the molecule. The polar hydroxyl group hinders dissolution in highly nonpolar solvents like hexane, resulting in very low solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.

Materials and Equipment

-

Ethylene glycol mono-p-tolyl ether (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid ethylene glycol mono-p-tolyl ether to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of ethylene glycol mono-p-tolyl ether of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).

-

Intermolecular Interactions and Solubility

The following diagram illustrates the key intermolecular forces that govern the solubility of ethylene glycol mono-p-tolyl ether in different types of organic solvents.

Caption: Intermolecular Forces Influencing Solubility.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of ethylene glycol mono-p-tolyl ether in organic solvents. By understanding the interplay of its molecular structure and the properties of the solvent, researchers and formulation scientists can make informed decisions in a wide range of applications. The provided experimental protocol offers a robust framework for generating precise and accurate solubility data, which is crucial for regulatory submissions and process optimization.

Future work in this area could involve the experimental determination of the solubility of ethylene glycol mono-p-tolyl ether in a broader range of solvents and at various temperatures to establish a comprehensive solubility database. Additionally, the application of computational models, such as those based on Hansen Solubility Parameters, could provide predictive insights and accelerate the solvent selection process.

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxy)ethanol from p-Cresol

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Methylphenoxy)ethanol, a significant compound in various industrial applications, including as a fragrance ingredient.[1] The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[2][3][4] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and analytical characterization of the final product. The information is curated to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction: Significance and Applications

This compound, also known as p-cresoxyethanol or ethylene glycol mono-p-tolyl ether, is an aromatic ether with the chemical formula C9H12O2.[1][5] It finds applications as a fragrance ingredient and is noted for its moderate polarity and balanced hydrophilicity and lipophilicity.[1][6] Understanding its synthesis is crucial for optimizing production and exploring its potential in various chemical and pharmaceutical contexts.

The Synthetic Pathway: Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound from p-cresol is the Williamson ether synthesis.[2][3][4] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][7]

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7] The key steps are:

-

Deprotonation of p-Cresol: In the presence of a strong base, the hydroxyl proton of p-cresol is abstracted to form the p-cresolate (or p-methylphenoxide) ion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The p-cresolate ion then attacks the electrophilic carbon of an alkylating agent, such as 2-chloroethanol. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[2]

-

Displacement of the Leaving Group: Concurrently with the nucleophilic attack, the leaving group (in this case, a chloride ion) is displaced, forming the ether linkage and a salt byproduct.

Caption: Reaction workflow for the Williamson ether synthesis of this compound.

Causality Behind Experimental Choices

-

Choice of Base: A strong base is essential to quantitatively generate the phenoxide ion, which is a much stronger nucleophile than the parent phenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their efficacy and cost-effectiveness. The use of weaker bases like potassium carbonate (K2CO3) is also possible, often requiring a polar aprotic solvent to enhance reactivity.[3]

-

Choice of Alkylating Agent: 2-Chloroethanol is a suitable alkylating agent because it is a primary halide, which is ideal for SN2 reactions to minimize competing elimination reactions.[2][7] The hydroxyl group on the alkylating agent remains intact during the reaction, directly yielding the desired ethanol derivative.

-

Choice of Solvent: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[4] However, for practical and economic reasons, the reaction can also be carried out in a less polar solvent or even under phase-transfer catalysis conditions.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Purpose |

| p-Cresol | Starting material |

| Sodium Hydroxide | Base for deprotonation |

| 2-Chloroethanol | Alkylating agent |

| Toluene | Solvent |

| Anhydrous Magnesium Sulfate | Drying agent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Distillation apparatus | For purification |

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactant Charging: To the flask, add p-cresol (e.g., 0.1 mol) and a suitable solvent such as toluene (100 mL).

-

Base Addition: While stirring, carefully add powdered sodium hydroxide (e.g., 0.11 mol). The mixture may become warm.

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium p-cresolate.

-

Addition of Alkylating Agent: Slowly add 2-chloroethanol (e.g., 0.1 mol) to the reaction mixture through the top of the condenser.

-

Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add 100 mL of water to the flask to dissolve the sodium chloride byproduct.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer (toluene) and wash it sequentially with 50 mL of 5% aqueous NaOH solution and 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Safety and Handling Precautions

-

p-Cresol: Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[8][9][10] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10]

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

-

2-Chloroethanol: Toxic and should be handled with extreme caution in a well-ventilated area.

-

Toluene: Flammable liquid and vapor. Keep away from heat and open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10]

Characterization of this compound

The identity and purity of the synthesized product can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C-O-C ether linkage, the O-H stretch of the alcohol, and the aromatic C-H and C=C bonds.[5][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the presence and connectivity of all protons and carbons in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ).[1][5]

| Property | Value |

| Molecular Formula | C9H12O2[1][5] |

| Molecular Weight | 152.19 g/mol [1][5] |

| CAS Number | 15149-10-7[1][5] |

| Boiling Point | ~261 °C[6] |

| Melting Point | ~39 °C[6] |

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound from p-cresol. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, high yields of the desired product can be achieved. This guide serves as a foundational resource for researchers and professionals, enabling them to safely and efficiently synthesize this valuable compound for various applications. Further research could explore greener synthetic routes, such as catalytic methods that avoid the use of stoichiometric bases and alkyl halides.[12][13][14]

References

- 1. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 6. This compound (31691-23-3) for sale [vulcanchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

reaction mechanism of 2-(4-Methylphenoxy)ethanol formation

An In-depth Technical Guide to the Reaction Mechanism of 2-(4-Methylphenoxy)ethanol Formation

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms for the synthesis of this compound, a significant molecule in the fragrance and chemical industries. Primarily focusing on the Williamson ether synthesis, the document elucidates the core principles, mechanistic pathways, and critical experimental parameters that govern the reaction's efficiency and outcome. Furthermore, a greener, alternative route utilizing ethylene carbonate is explored, reflecting the contemporary drive towards sustainable chemical manufacturing. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to support both laboratory synthesis and process optimization.

Introduction

This compound, also known as ethylene glycol mono-p-tolyl ether, is an aromatic ether with the chemical formula C₉H₁₂O₂.[1][2] Its structure, featuring a p-cresol moiety linked to an ethanol group via an ether bond, imparts a mild, pleasant floral aroma, making it a valuable ingredient in the fragrance industry.[3] Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules. Understanding the mechanistic underpinnings of its formation is paramount for controlling reaction yields, minimizing impurities, and developing efficient, scalable, and sustainable synthetic processes.

This guide delves into the two predominant synthetic pathways for this compound:

-

The Williamson Ether Synthesis: A classic, robust, and widely employed method involving the reaction of a phenoxide with a haloethanol.[4][5]

-

The Ethylene Carbonate Route: A modern, greener alternative that avoids the use of hazardous reagents like ethylene oxide or haloethanols.[6][7]

Through a detailed analysis of each route, this document aims to provide a holistic understanding of the chemical principles and practical considerations essential for the successful synthesis of this compound.

Part 1: The Williamson Ether Synthesis: A Mechanistic Deep Dive

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[5] The reaction fundamentally proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an organohalide.[5][8]

Core Reaction Scheme

The synthesis of this compound via this route involves the reaction of p-cresol (4-methylphenol) with 2-chloroethanol in the presence of a strong base, such as sodium hydroxide (NaOH).

The Sₙ2 Mechanism in Detail

The reaction proceeds in two discrete, yet mechanistically coupled, steps:

Step 1: Deprotonation and Formation of the Nucleophile

The initial and critical step is the deprotonation of the phenolic hydroxyl group of p-cresol. Phenols are significantly more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide conjugate base. This allows for the use of common, moderately strong bases like alkali metal hydroxides (e.g., NaOH, KOH).[9][10] The base abstracts the acidic proton, generating the p-methylphenoxide anion, a potent nucleophile.

-

Causality: The choice of base is critical. Sodium hydroxide is effective and economical for deprotonating phenols. While a stronger base like sodium hydride (NaH) could be used to drive the deprotonation to completion, it requires anhydrous conditions and more stringent handling procedures.[8] For most applications, aqueous NaOH provides a sufficient concentration of the phenoxide at equilibrium to drive the reaction forward.

Step 2: Nucleophilic Substitution

The generated p-methylphenoxide ion then attacks the electrophilic carbon atom of 2-chloroethanol—the carbon atom bonded to the chlorine leaving group. This occurs via a concerted Sₙ2 mechanism.[5]

-

Backside Attack: The nucleophilic phenoxide attacks the carbon from the side opposite to the leaving group (the chloride ion).[8]

-

Transition State: A single, high-energy transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken.

-

Inversion of Stereochemistry: While not relevant for this specific achiral substrate, it is a hallmark of the Sₙ2 mechanism that if the electrophilic carbon were a stereocenter, its configuration would be inverted.

-

Substrate Suitability: The Sₙ2 pathway is highly favored for methyl and primary alkyl halides, such as 2-chloroethanol.[8][10] Secondary and tertiary halides are prone to undergo a competing elimination (E2) reaction, which would produce unwanted alkene byproducts.[5]

Visualization: Williamson Ether Synthesis Mechanism

The following diagram illustrates the step-by-step mechanistic pathway.

Caption: Sₙ2 mechanism for this compound formation.

Part 2: The Ethylene Carbonate Route: A Greener Approach

In response to the need for more environmentally benign chemical processes, ethylene carbonate has emerged as a superior hydroxyethylating agent, acting as a safer substitute for the highly toxic and gaseous ethylene oxide.[6] This route typically proceeds at elevated temperatures and can be catalyzed by various bases.[7]

Core Reaction Scheme

The reaction involves the nucleophilic addition of the p-methylphenoxide to ethylene carbonate, followed by a ring-opening and decarboxylation sequence.

Mechanism of the Ethylene Carbonate Pathway

This reaction also begins with the deprotonation of p-cresol to form the p-methylphenoxide nucleophile. The subsequent steps differ significantly from the Williamson synthesis.

-

Nucleophilic Acyl Addition: The p-methylphenoxide ion attacks one of the electrophilic carbonyl carbons of the ethylene carbonate molecule. This opens the C=O double bond, forming a tetrahedral intermediate.

-

Ring-Opening: The tetrahedral intermediate is unstable. The cyclic structure opens as the electrons from the oxygen reform the carbonyl group, cleaving a C-O bond within the ring. This generates an carbonate anion intermediate.

-

Decarboxylation: This intermediate readily loses carbon dioxide (CO₂) to yield the final product, this compound. The release of gaseous CO₂ helps to drive the reaction to completion.

-

Causality & Byproducts: A key consideration in this synthesis is the potential for side reactions. The product, this compound, can itself react with another molecule of ethylene carbonate or with the carbonate intermediate to form higher molecular weight byproducts like bis(2-phenoxyethyl)carbonate.[6] Reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to maximize selectivity for the desired mono-ethoxylated product.[6][7] Using a moderate excess of ethylene carbonate can help drive the reaction to high conversion, but may also increase byproduct formation.[7]

Visualization: Ethylene Carbonate Reaction Mechanism

The diagram below outlines the key steps of this greener synthetic route.

Caption: Mechanism for the reaction of p-methylphenoxide with ethylene carbonate.

Part 3: Experimental Protocol and Data

The following protocol describes a representative laboratory-scale synthesis of this compound using the Williamson ether synthesis method. This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Quantitative Data: Reaction Parameter Optimization

Optimizing a Williamson ether synthesis involves balancing temperature, reaction time, and stoichiometry to maximize yield while minimizing side reactions.

| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |

| Base | NaOH (1.1 eq) | KOH (1.2 eq) | NaH (1.1 eq) | KOH is slightly more soluble in some organic solvents, potentially improving reaction rate. NaH requires strict anhydrous conditions. |

| Solvent | 50% aq. Ethanol | Dimethylformamide (DMF) | Water | DMF is a polar aprotic solvent that accelerates Sₙ2 reactions by not solvating the nucleophile as strongly as protic solvents. |

| Temperature | 80 °C | 90-100 °C | 60 °C | Higher temperatures increase the reaction rate, but temperatures >100 °C can increase risk of elimination or other side reactions.[9] |

| Time | 6 hours | 3-4 hours | 12 hours | Optimized conditions (solvent, temp) lead to a significantly faster reaction, improving process efficiency. |

| Typical Yield | 75% | >90% | 60% | The combination of a suitable base, polar aprotic solvent, and elevated temperature provides the highest yield. |

Experimental Protocol: Williamson Synthesis

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| p-Cresol | 108.14 | 10.81 g | 0.10 |

| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |

| 2-Chloroethanol | 80.51 | 8.86 g (7.9 mL) | 0.11 |

| Water (deionized) | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | ~150 mL | - |

| 5% HCl (aq) | - | As needed | - |

| Saturated NaCl (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (10.81 g) and water (50 mL).

-

Base Addition: While stirring, slowly add sodium hydroxide pellets (4.40 g). Stir until all solids have dissolved. The formation of the sodium p-methylphenoxide salt may be slightly exothermic.

-

Reagent Addition: Add 2-chloroethanol (7.9 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 90-100°C) using a heating mantle.[9] Maintain a gentle reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 500 mL separatory funnel. Slowly neutralize the mixture by adding 5% HCl until the solution is acidic (test with pH paper).

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[9] Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with deionized water (1 x 50 mL) and then with saturated NaCl solution (1 x 50 mL) to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is obtained as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation to yield pure this compound.

Visualization: Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the Williamson ether synthesis providing a reliable and high-yielding pathway. The Sₙ2 mechanism governing this reaction is well-understood, allowing for rational optimization of reaction conditions by selecting appropriate bases, solvents, and temperatures to favor substitution over competing elimination reactions.

Looking forward, the field continues to evolve towards greener and more sustainable practices. The use of ethylene carbonate as a less hazardous alternative to traditional electrophiles like ethylene oxide and 2-chloroethanol represents a significant advancement.[6][7] Future research will likely focus on developing more efficient and recyclable catalysts for this transformation, further reducing the environmental impact and improving the economic viability of large-scale production. A deeper understanding of these mechanistic pathways empowers chemists to not only replicate known syntheses but also to innovate and design the next generation of chemical processes.

References

- 1. Ethanol, 2-(4-methylphenoxy)- [webbook.nist.gov]

- 2. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (31691-23-3) for sale [vulcanchem.com]

- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 7. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. Chemistry 211 Experiment 4 [home.miracosta.edu]

A Technical Guide to the Health and Safety of 2-(4-Methylphenoxy)ethanol for Research and Development Professionals

Section 1: Introduction and Compound Profile

2-(4-Methylphenoxy)ethanol, also known as ethylene glycol mono-p-tolyl ether, is an aryl alkyl alcohol belonging to the glycol ether family.[1] Its utility in various formulations, including as a fragrance ingredient in consumer products, necessitates a thorough understanding of its health and safety profile for professionals in research and drug development who may handle it as a raw material, intermediate, or formulation component.[2][3] This guide provides an in-depth analysis of its physicochemical properties, toxicological data, and environmental impact, establishing a framework for safe handling, exposure control, and emergency response. The causality behind each procedural recommendation is explained to ensure a comprehensive and self-validating safety system for laboratory and manufacturing environments.

Section 2: Physicochemical Properties and Hazard Identification

A compound's physical and chemical characteristics are foundational to its risk assessment, dictating its behavior in the workplace and influencing potential exposure routes. This compound is a solid at ambient temperature with a relatively low vapor pressure and high water solubility, which are critical factors in mitigating inhalation and facilitating decontamination.[1]

| Property | Value | Source |

| CAS Number | 15149-10-7 | [3] |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| Melting Point | 39.43 °C | [1] |

| Boiling Point | 261.19 °C | [1] |

| Water Solubility | 9,407 mg/L (at 25°C) | [1] |

| Vapor Pressure | 0.00117 mm Hg (at 25°C) | [1] |

| log Kow | 1.65 | [1] |

The primary hazard as defined by the Globally Harmonized System (GHS) is H302: Harmful if swallowed , corresponding to Acute Toxicity, Oral (Category 4).[3][4] The signal word is "Warning".[3] It is crucial to understand that while inhalation risk is low due to low volatility, the risk of accidental ingestion via contaminated hands or surfaces is significant.

Caption: Relationship between physicochemical properties and primary exposure routes.

Section 3: Toxicological Profile and Risk Assessment

A comprehensive review of toxicological data reveals a compound with moderate acute oral toxicity but a low hazard profile for other critical endpoints. Much of the safety assessment relies on robust read-across data from the structural analog 2-phenoxyethanol (CAS 122-99-6), a scientifically validated approach for data-poor chemicals.[1][5]

-

Acute Toxicity : The substance is classified as harmful if swallowed.[3][4] This is the most significant acute hazard and drives many of the handling precautions.

-

Genotoxicity : In vitro testing using the BlueScreen assay showed no evidence of cytotoxicity or mutagenicity.[1] This is further supported by read-across data from 2-phenoxyethanol, which was negative in both Ames tests and in vivo micronucleus assays, indicating a low genotoxic risk.[1][5]

-

Skin and Eye Irritation : Available data includes evaluations for skin and mucous membrane (eye) irritation.[2] While some sources classify it as an irritant, the Research Institute for Fragrance Materials (RIFM) concluded there are no safety concerns for skin sensitization under current declared use levels.[3][5] Standard laboratory practice dictates treating it as a potential irritant.

-

Repeated Dose and Reproductive Toxicity : A 90-day study on the analog 2-phenoxyethanol established a No Observed Adverse Effect Level (NOAEL).[1] Based on this, the Margin of Exposure (MOE) for this compound was calculated to be exceptionally high (over 700,000), far exceeding the safety threshold of 100 and indicating a low risk for systemic effects from repeated exposure.[1] The data also suggest no adverse effects on fertility or development at relevant exposure levels.[5]

| Toxicological Endpoint | Result/Value | Key Insight | Source |

| Acute Oral Toxicity | GHS Category 4 (H302) | Primary hazard; drives ingestion prevention protocols. | [3][4] |

| Genotoxicity | Not genotoxic | Low risk of genetic damage based on in vitro and read-across data. | [1][5] |

| Dermal Sensitization | No concern at current use levels | Low potential to cause allergic skin reactions. | [5] |

| Repeated Dose NOAEL | 5000 ppm (rat, read-across) | High margin of safety for chronic exposure. | [1] |

| Aquatic Toxicity (Daphnia) | LC50: 415.9 mg/L | Negligible ecological risk at current use volumes. | [1] |

Section 4: Environmental Fate and Ecotoxicity

For research and development professionals, understanding a chemical's environmental impact is critical for responsible disposal and compliance. This compound is not considered a significant environmental hazard.

-

Biodegradation : Modeling predicts the compound is readily biodegradable.[1]

-

Bioaccumulation : The potential for bioaccumulation is below regulatory criteria for persistence.[1]

-

Ecotoxicity : It is not classified as Persistent, Bioaccumulative, and Toxic (PBT).[5] Risk quotients, which compare the predicted environmental concentration to the concentration predicted to have no effect, are well below 1, indicating a negligible risk to aquatic ecosystems from current usage volumes.[1][5]

Section 5: Exposure Control and Safe Handling Protocols

A proactive approach to safety is paramount. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures first.

Caption: The Hierarchy of Controls for mitigating chemical exposure.

Experimental Protocol: Safe Handling and Storage

This protocol is designed as a self-validating system for the routine handling of this compound in a laboratory setting.

1.0 Pre-Handling Assessment & Preparation 1.1. Verify Information: Confirm the identity of the chemical against the Safety Data Sheet (SDS). Read and understand the SDS before beginning work.[6] 1.2. Designate Area: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood or on a bench with local exhaust ventilation.[7] 1.3. Assemble PPE: Don appropriate PPE as specified in the table below. The rationale is to create a barrier against the primary risks of ingestion (via hand-to-mouth) and dermal contact.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required with engineering controls |

| Preparing Solutions | Splash-proof goggles | Nitrile gloves | Lab coat | Not required with engineering controls |

| Large-Scale Transfer (>1L) | Goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over lab coat | Assess need based on ventilation |

2.0 Handling Procedure 2.1. Grounding: When transferring from metal containers, ground and bond the container and receiving equipment to prevent static discharge. 2.2. Dispensing: Dispense the chemical carefully to avoid creating dust (if solid) or splashes (if molten or in solution). 2.3. Hygiene: Do not eat, drink, or smoke in the handling area. 2.4. Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[7] This is the most critical step to prevent accidental ingestion.

3.0 Storage 3.1. Container: Store in the original, tightly sealed container.[8] 3.2. Location: Keep in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[7] 3.3. Labeling: Ensure all containers, including secondary containers for solutions, are clearly and accurately labeled with the chemical name and primary hazard (Harmful if swallowed).

Section 6: Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure. Personnel must be trained on these procedures before handling the chemical.

Caption: A decision-making workflow for emergency response scenarios.

First Aid Measures Protocol

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | When to Seek Medical Attention | Source |

| Ingestion | 1. Immediately call a poison control center or physician. 2. Rinse mouth thoroughly with water. 3. If the person is conscious and alert, have them sip a glass of water. 4. DO NOT induce vomiting. | Immediately. This is a medical emergency. | [7][9] |

| Inhalation | 1. Move the person to fresh air at once. 2. If breathing has stopped, perform artificial respiration. 3. If breathing is difficult, trained personnel may administer oxygen. | If symptoms (e.g., dizziness, coughing) persist or if breathing is difficult. | [7][10] |

| Skin Contact | 1. Immediately remove any contaminated clothing. 2. Wash the affected area with plenty of soap and water. | If irritation develops or persists after washing. | [7][10] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. | If irritation develops or persists. | [7][9][11] |

Spill and Fire Response

-

Spills: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite), place it in a suitable container for disposal, and clean the area with detergent and water.[7][8] Prevent any runoff from entering sewers or waterways.[7] For large spills, evacuate the area and contact emergency personnel.[8]

-

Fire: Use extinguishing media appropriate for the surrounding fire, such as water spray, foam, dry chemical, or carbon dioxide.[7] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Section 7: Conclusion

This compound is a compound with a well-defined primary hazard of being harmful if swallowed. Its toxicological profile for other endpoints, such as genotoxicity and reproductive toxicity, indicates a low risk under normal handling conditions, largely supported by read-across data from a structural analog. The low vapor pressure minimizes inhalation risk, but its high water solubility can facilitate dermal exposure from solutions. By implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and administrative controls like rigorous hygiene protocols—and using appropriate PPE, researchers and drug development professionals can handle this chemical safely and effectively. Adherence to the detailed handling and emergency procedures outlined in this guide provides a robust framework for minimizing risk and ensuring a safe laboratory environment.

Section 8: References

-

Fragrance material review on this compound. (2011). PubMed. --INVALID-LINK--

-

This compound - 31691-23-3. Vulcanchem. --INVALID-LINK--

-

RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology. --INVALID-LINK--

-

Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- - Substance Details. US EPA. --INVALID-LINK--

-

This compound | C9H12O2 | CID 84804. PubChem - NIH. --INVALID-LINK--

-

Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- | C17H20O3 | CID 166400. PubChem - NIH. --INVALID-LINK--

-

1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8. The Good Scents Company. --INVALID-LINK--

-

Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. --INVALID-LINK--

-

RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 15149-10-7. (2024). Food and Chemical Toxicology. --INVALID-LINK--

-

SDS – SECTION 4. Society for Chemical Hazard Communication. --INVALID-LINK--

-

Chemical Properties of Ethanol, 2-(4-methylphenoxy)- (CAS 15149-10-7). Cheméo. --INVALID-LINK--

-

First Aid Procedures for Chemical Hazards. NIOSH - CDC. --INVALID-LINK--

-

SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

-

SAFETY DATA SHEET. PPG. --INVALID-LINK--

-

Chemical label this compound. GHS. --INVALID-LINK--

-

2-(4-Methylphenyl)ethanol. Apollo Scientific. --INVALID-LINK--

-

SAFETY DATA SHEET. Thermo Fisher Scientific. --INVALID-LINK--

-

SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--

-

Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov. --INVALID-LINK--

References

- 1. This compound (31691-23-3) for sale [vulcanchem.com]

- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H12O2 | CID 84804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemical-label.com [chemical-label.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. in.gov [in.gov]

- 7. media.hiscoinc.com [media.hiscoinc.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. schc.org [schc.org]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

2-(4-Methylphenoxy)ethanol degradation pathways

An In-Depth Technical Guide to the Degradation Pathways of 2-(4-Methylphenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, a glycol ether utilized as a fragrance ingredient in various consumer products, is subject to environmental degradation through multiple pathways.[1][2] This technical guide provides a comprehensive overview of the known and putative degradation mechanisms of this compound, designed for researchers, environmental scientists, and drug development professionals. We will explore microbial, photochemical, and advanced chemical oxidation pathways, grounding the discussion in established biochemical principles and experimental evidence. This document synthesizes data from peer-reviewed literature to explain the causality behind degradation steps, provides detailed experimental protocols for studying these processes, and discusses the toxicological implications of the resulting intermediates. Our analysis is supported by structured data tables and explanatory diagrams to facilitate a deeper understanding of the environmental fate of this compound.

Introduction and Physicochemical Profile